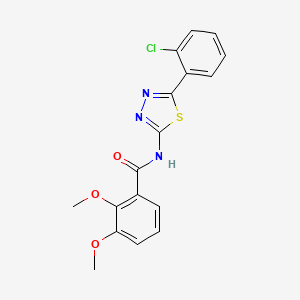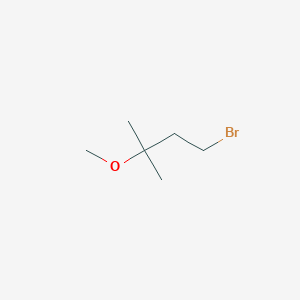
1-Brom-3-methoxy-3-methylbutan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-methoxy-3-methylbutane is an organic compound with the molecular formula C6H13BrO It is a brominated ether, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a butane backbone
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-methoxy-3-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
Target of Action
1-Bromo-3-methoxy-3-methylbutane is a chemical compound with the molecular formula C6H13BrO . .
Mode of Action
It is known that brominated compounds like this can undergo elimination reactions via the e2 mechanism . In such reactions, a base abstracts a proton from the carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of a bromide ion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of a base is necessary for 1-Bromo-3-methoxy-3-methylbutane to undergo an E2 elimination reaction . Furthermore, the compound’s stability and reactivity could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-3-methylbutane can be synthesized through the reaction of 3-methoxy-3-methylbutan-1-ol with carbon tetrabromide and triphenylphosphine in dichloromethane at 0°C . This method involves the conversion of the hydroxyl group to a bromine atom, resulting in the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for 1-Bromo-3-methoxy-3-methylbutane are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of brominating agents and appropriate solvents under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-methoxy-3-methylbutane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions, alkoxides, or amines. For example, reacting with sodium methoxide in methanol can lead to the formation of 3-methoxy-3-methylbutane.
Elimination Reactions: Under basic conditions, such as with potassium tert-butoxide in tert-butanol, the compound can undergo elimination to form alkenes.
Major Products:
Substitution: 3-Methoxy-3-methylbutane
Elimination: Alkenes, such as 3-methyl-2-butene
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-methylbutane: Similar in structure but lacks the methoxy group.
3-Bromo-1-methoxypropane: Similar in structure but has a different carbon chain length.
Uniqueness: 1-Bromo-3-methoxy-3-methylbutane is unique due to the presence of both a bromine atom and a methoxy group on the same molecule, which imparts distinct reactivity and properties compared to its analogs .
Eigenschaften
IUPAC Name |
1-bromo-3-methoxy-3-methylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-6(2,8-3)4-5-7/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCZVEFRWYFZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[Cyano-(3,4-dichlorophenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B2476294.png)
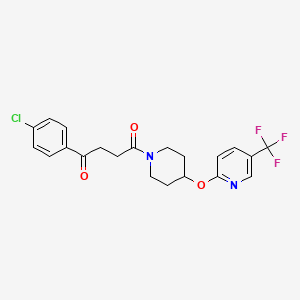
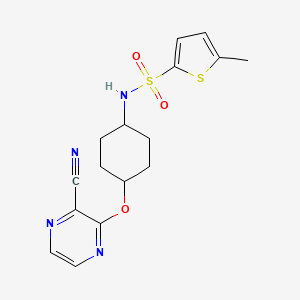
![(Z)-2-Cyano-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]-3-phenylprop-2-enamide](/img/structure/B2476300.png)
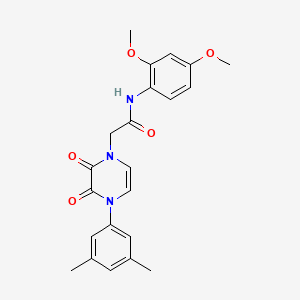
![N-{4-[1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2476304.png)
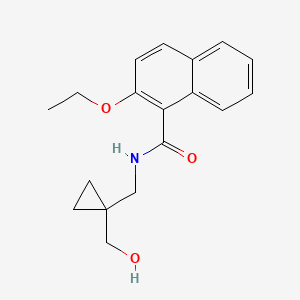
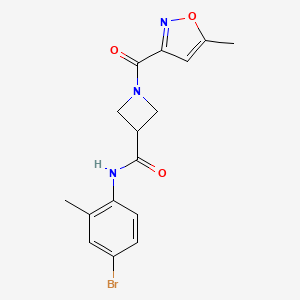
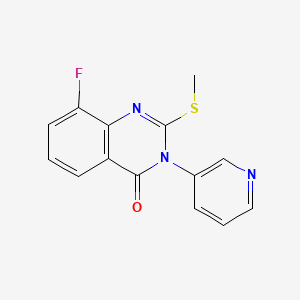
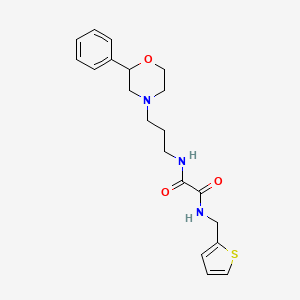
![2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2476310.png)
![N-[(1-hydroxycyclopentyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2476314.png)
![2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2476315.png)
